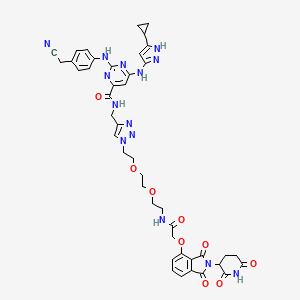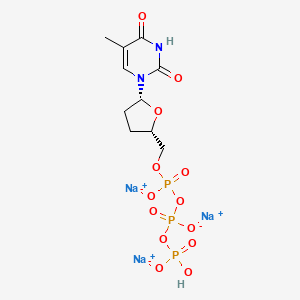
Amphotericin B-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amphotericin B-13C6 is a polyene antifungal agent that is labeled with carbon-13 isotopes. It is derived from Streptomyces nodosus and is used primarily in scientific research to study the pharmacokinetics and metabolism of Amphotericin B. This compound is known for its broad-spectrum antifungal activity and is particularly effective against a variety of fungal pathogens .
准备方法
Synthetic Routes and Reaction Conditions
Amphotericin B-13C6 is synthesized by incorporating carbon-13 isotopes into the Amphotericin B molecule. The primary method involves the fermentation of Streptomyces nodosus in a medium enriched with carbon-13 labeled substrates. This process ensures that the resulting Amphotericin B contains the desired isotopic label .
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions are optimized to maximize the yield of Amphotericin B while ensuring the incorporation of carbon-13 isotopes. Key factors include the composition of the fermentation medium, temperature, pH, and oxygen levels .
化学反应分析
Types of Reactions
Amphotericin B-13C6 undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the double bonds in the polyene structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of Amphotericin B that retain or enhance its antifungal properties. These derivatives are often used to study the structure-activity relationship of the compound .
科学研究应用
Amphotericin B-13C6 is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of its pharmacokinetics and metabolism. Its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the interaction of Amphotericin B with cellular components.
Medicine: Used in the development of new antifungal therapies and in studying drug resistance.
Industry: Employed in the production of labeled compounds for research and development
作用机制
Amphotericin B-13C6 exerts its antifungal effects by binding irreversibly to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular components, ultimately causing cell death. The molecular targets include ergosterol and other sterols in the fungal cell membrane .
相似化合物的比较
Similar Compounds
Amphotericin B: The non-labeled version of Amphotericin B.
Amphotericin B lipid complex: A lipid-associated formulation designed to reduce toxicity.
Liposomal Amphotericin B: Another lipid-based formulation with improved pharmacokinetics.
Amphotericin B colloidal dispersion: A formulation aimed at reducing infusion-related reactions.
Uniqueness
Amphotericin B-13C6 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in research studies. This isotopic labeling provides a significant advantage in studying the pharmacokinetics, metabolism, and mechanism of action of Amphotericin B, making it an invaluable tool in scientific research .
属性
分子式 |
C47H73NO17 |
|---|---|
分子量 |
930.0 g/mol |
IUPAC 名称 |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(113C)methyl(2,3,4,5,6-13C5)oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1 |
InChI 键 |
APKFDSVGJQXUKY-KMXRAAAGSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[13C@H]3[13C@H]([13C@H]([13C@@H]([13C@H](O3)[13CH3])O)N)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


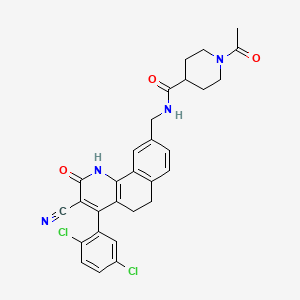
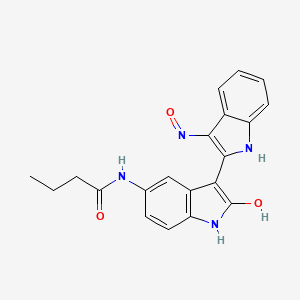
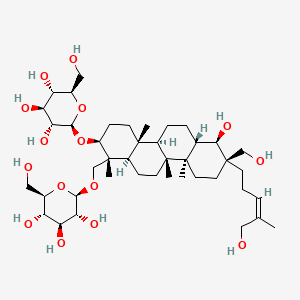
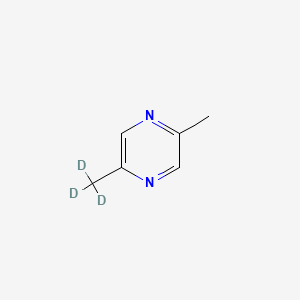
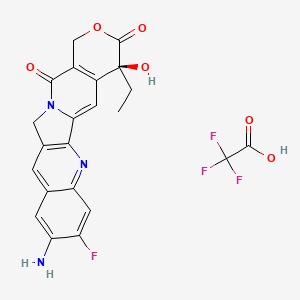
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
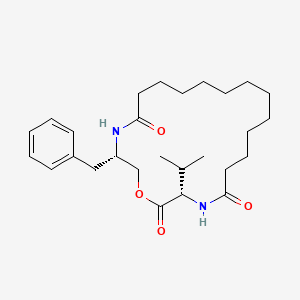
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

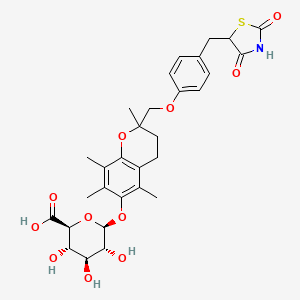
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
